N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline

Description

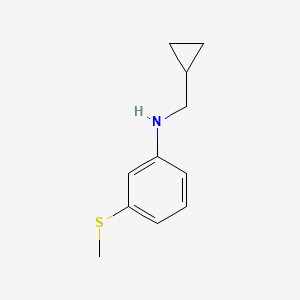

N-(Cyclopropylmethyl)-3-(methylsulfanyl)aniline is an aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom and a methylsulfanyl (SCH₃) group at the 3-position of the benzene ring (Figure 1). The methylsulfanyl group contributes electron-donating properties via sulfur’s lone pairs, influencing reactivity and lipophilicity.

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3-methylsulfanylaniline |

InChI |

InChI=1S/C11H15NS/c1-13-11-4-2-3-10(7-11)12-8-9-5-6-9/h2-4,7,9,12H,5-6,8H2,1H3 |

InChI Key |

XNKFSQSZKGHKMR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with cyclopropylmethyl halides under basic conditions. A common method includes:

Starting Materials: 3-(methylsulfanyl)aniline and cyclopropylmethyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The base deprotonates the aniline nitrogen, making it nucleophilic, which then attacks the cyclopropylmethyl bromide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the aniline nitrogen or the cyclopropylmethyl group using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, particularly at the positions ortho and para to the nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced aniline derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.

Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the N-substituent and/or ring substituents , leading to variations in physicochemical properties and applications:

Table 1: Comparison of N-Substituted 3-(Methylsulfanyl)aniline Derivatives

Key Observations

N-Substituent Effects: Cyclopropylmethyl (hypothetical target compound): The strained cyclopropane ring may enhance metabolic stability and reduce enzymatic degradation compared to non-cyclic groups like 2-methylpropyl or butan-2-yl .

Ring Substituent Effects :

- The 3-(methylsulfanyl) group is consistent across most analogs, suggesting its importance in electronic modulation. Replacing it with a propan-2-yl group (as in ) reduces sulfur’s electron-donating effects, altering solubility and reactivity.

Purity and Applications :

- High-purity (≥97%) analogs like N-(2-methylpropyl)-3-(methylsulfanyl)aniline are critical in active pharmaceutical ingredient (API) synthesis, emphasizing the demand for rigorously controlled intermediates .

Biological Activity

N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline is an organic compound notable for its unique structural features, including a cyclopropylmethyl group and a methylsulfanyl substituent attached to an aniline backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

- Molecular Formula : CHNS

- Molecular Weight : Approximately 198.30 g/mol

- Canonical SMILES :

CC1(CC1)CN(C2=CC=CC=C2S)C

The presence of the cyclopropyl group is significant as it enhances the compound's binding affinity to various biological targets, which may lead to modulation of biological pathways.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may:

- Inhibit Cell Proliferation : Similar compounds have shown the ability to modulate kinase activities critical in cancer biology, potentially leading to reduced tumor growth.

- Exhibit Antimicrobial Properties : Initial assessments indicate that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

A study exploring the structure-activity relationship (SAR) of related compounds indicated that modifications in substituents significantly influence biological activity. For instance, compounds with larger alkyl groups demonstrated enhanced potency against various cancer cell lines. The EC values for similar structures ranged from nanomolar to micromolar concentrations, demonstrating varying levels of effectiveness.

| Compound | EC (nM) | Activity Type |

|---|---|---|

| Compound A | 620 | Anticancer |

| Compound B | 1900 | Moderate Activity |

| This compound | TBD | Potentially Active |

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits promising antimicrobial activity against several pathogens. The mechanism likely involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

- Acute Myeloid Leukemia (AML) : In a phenotypic screening study, compounds structurally similar to this compound were found to induce differentiation in AML cell lines. This suggests potential therapeutic applications in hematological malignancies.

- Kinase Inhibition : Research has shown that related compounds effectively inhibit specific kinases involved in cancer progression. The binding interactions are hypothesized to be influenced by the cyclopropyl group, which may enhance selectivity and potency.

Pharmacokinetic Profile

The pharmacokinetics of this compound remain under investigation, but initial findings suggest:

- Absorption and Distribution : Moderate absorption rates with potential for good tissue distribution due to lipophilicity.

- Metabolic Stability : The compound shows promise for metabolic stability, indicating a lower likelihood of rapid clearance from biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.